Tributyl(3-isothiocyanatopropyl)silane

Description

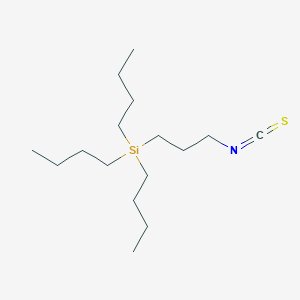

Tributyl(3-isothiocyanatopropyl)silane is an organosilane compound characterized by three butyl groups attached to a silicon atom and a propyl chain terminating in an isothiocyanate (-N=C=S) functional group. Its molecular formula is C₁₆H₃₃NOSi (approximate molecular weight: 283 g/mol) . The isothiocyanate group enables reactivity with amines, thiols, or hydroxyl groups, making it valuable in coupling organic and inorganic materials. The tributyl substituents confer lipophilicity, enhancing compatibility with hydrophobic matrices like polymers or rubbers .

Properties

CAS No. |

63007-94-3 |

|---|---|

Molecular Formula |

C16H33NSSi |

Molecular Weight |

299.6 g/mol |

IUPAC Name |

tributyl(3-isothiocyanatopropyl)silane |

InChI |

InChI=1S/C16H33NSSi/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-10-11-17-16-18/h4-15H2,1-3H3 |

InChI Key |

CKDRQCHRUAQKME-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)CCCN=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3-isothiocyanatopropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-isothiocyanatopropyltrimethoxysilane with tributylchlorosilane in the presence of a base . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to control temperature and pressure. The process may include steps such as distillation and purification to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-isothiocyanatopropyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

Hydrosilylation: The silane group can undergo hydrosilylation reactions with alkenes and alkynes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Catalysts: Hydrosilylation reactions often require catalysts such as platinum or rhodium complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation with an alkene would yield a silane-alkyl product .

Scientific Research Applications

Tributyl(3-isothiocyanatopropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(3-isothiocyanatopropyl)silane involves the interaction of its functional groups with target molecules. The isothiocyanate group can form covalent bonds with nucleophiles, while the silane group can participate in hydrosilylation reactions . These interactions enable the compound to modify surfaces and create stable bonds with various substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of tributyl(3-isothiocyanatopropyl)silane with analogous compounds:

Structural and Functional Insights

Substituent Effects: Tributyl groups (e.g., in this compound) enhance hydrophobicity and slow hydrolysis due to steric hindrance, favoring use in non-polar matrices like polyethylene or rubber . Triethoxy/trimethoxy groups (e.g., in triethoxy(3-isothiocyanatopropyl)silane) increase polarity and hydrolysis rates, enabling rapid bonding in hydrophilic systems like cement or silica nanoparticles .

Functional Group Reactivity: Isothiocyanate (-NCS): Reacts with amines to form thiourea linkages, offering robust covalent bonds in biocompatible or pH-sensitive applications. For example, triethoxy(3-isothiocyanatopropyl)silane enhances rubber-cement composites by bridging polar and non-polar phases . Isocyanate (-NCO): Faster reactivity with hydroxyl groups, commonly used in polyurethane synthesis. Triethoxy(3-isocyanatopropyl)silane improves epoxy-glass fiber adhesion by forming urethane bonds .

Hydrolysis and Stability :

- Trimethoxy silanes hydrolyze rapidly, making them suitable for quick-setting adhesives but less stable in humid environments .

- Tributyl silanes resist hydrolysis, ideal for long-term applications in moisture-prone settings .

Research Findings

- This compound demonstrated superior adhesion in rubber-polymer blends, with tensile strength improvements of 15–20% compared to non-silanized controls .

- Triethoxy(3-isocyanatopropyl)silane increased the interfacial bond strength of glass fiber-epoxy composites by 25% due to covalent bonding with epoxy hydroxyl groups .

- Trimethoxy(3-isocyanatopropyl)silane achieved 90% crosslinking efficiency in dental resins within 10 minutes, outperforming ethoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.